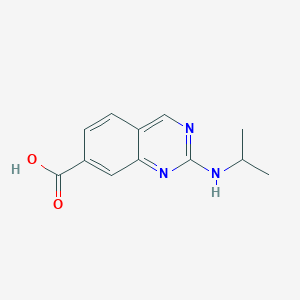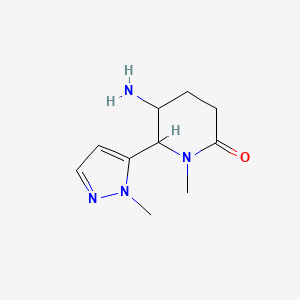![molecular formula C13H18N2O2 B11730467 Ethyl 2-cyano-3-[(3-ethylpent-1-yn-3-yl)amino]prop-2-enoate](/img/structure/B11730467.png)
Ethyl 2-cyano-3-[(3-ethylpent-1-yn-3-yl)amino]prop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-cyano-3-[(3-ethylpent-1-yn-3-yl)amino]prop-2-enoate is an organic compound with a complex structure that includes cyano, ethyl, and amino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-cyano-3-[(3-ethylpent-1-yn-3-yl)amino]prop-2-enoate typically involves multi-step organic reactions. One common method includes the reaction of ethyl cyanoacetate with an appropriate alkyne and amine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-cyano-3-[(3-ethylpent-1-yn-3-yl)amino]prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the cyano or amino groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Ethyl 2-cyano-3-[(3-ethylpent-1-yn-3-yl)amino]prop-2-enoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 2-cyano-3-[(3-ethylpent-1-yn-3-yl)amino]prop-2-enoate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. Its cyano and amino groups play a crucial role in binding to target molecules, leading to the desired biological or chemical effects.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-cyano-3-(thiophen-2-yl)acrylate
- Ethyl 2-cyano-3-(1H-pyrrol-2-yl)acrylate
- Ethyl 2-cyano-3-(furan-2-yl)acrylate
Uniqueness
Ethyl 2-cyano-3-[(3-ethylpent-1-yn-3-yl)amino]prop-2-enoate is unique due to its specific structural features, including the presence of an alkyne group and a branched ethyl chain
Properties
Molecular Formula |
C13H18N2O2 |
|---|---|
Molecular Weight |
234.29 g/mol |
IUPAC Name |
ethyl 2-cyano-3-(3-ethylpent-1-yn-3-ylamino)prop-2-enoate |
InChI |
InChI=1S/C13H18N2O2/c1-5-13(6-2,7-3)15-10-11(9-14)12(16)17-8-4/h1,10,15H,6-8H2,2-4H3 |
InChI Key |
NARCODAAFJNOGT-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)(C#C)NC=C(C#N)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(1,5-Dimethyl-1H-pyrazol-4-yl)methyl][3-(dimethylamino)propyl]amine](/img/structure/B11730392.png)
![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-(2-fluoroethyl)-3-methyl-1H-pyrazol-4-amine](/img/structure/B11730399.png)
![3-{[(4-hydroxy-3-methoxyphenyl)methyl]amino}-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B11730406.png)
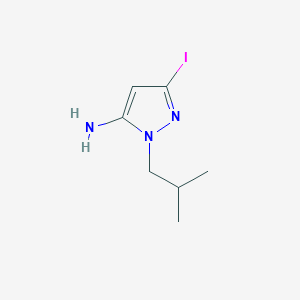
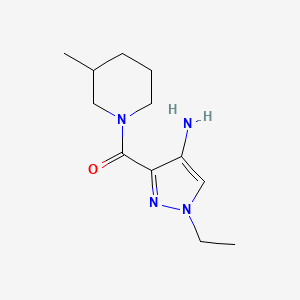
![(Butan-2-yl)[(5-fluorothiophen-2-yl)methyl]amine](/img/structure/B11730420.png)
![benzyl({[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11730426.png)

![N-[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine](/img/structure/B11730428.png)

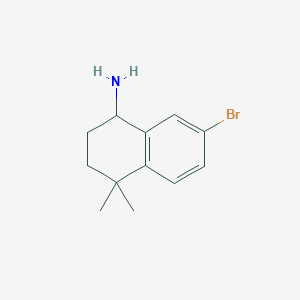
![N-(3-chloro-4-methylphenyl)-2-[(Z)-N'-hydroxycarbamimidoyl]acetamide](/img/structure/B11730451.png)
